An In-depth Technical Guide to 1,1,1-Trifluoro-5-bromo-2-pentanone
An In-depth Technical Guide to 1,1,1-Trifluoro-5-bromo-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1,1-Trifluoro-5-bromo-2-pentanone. This compound is of significant interest to the scientific community, particularly those involved in medicinal chemistry and the development of novel therapeutic agents. Its unique combination of a trifluoromethyl group and a reactive bromine atom makes it a versatile building block in organic synthesis.
Core Chemical Properties
Table 1: Physicochemical Properties of 1,1,1-Trifluoro-5-bromo-2-pentanone
| Property | Value | Source |
| Molecular Formula | C₅H₆BrF₃O | PubChem[1] |
| Molecular Weight | 219.00 g/mol | PubChem[1] |
| CAS Number | 121749-67-5 | PubChem[1] |
| IUPAC Name | 5-bromo-1,1,1-trifluoropentan-2-one | PubChem[1] |
| Canonical SMILES | C(CC(=O)C(F)(F)F)CBr | PubChem[1] |
| InChI | InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2 | PubChem[1] |
Note: Experimental values for properties such as boiling point, melting point, and density for 1,1,1-Trifluoro-5-bromo-2-pentanone are not available in the cited sources. For a structural isomer, 3-bromo-1,1,1-trifluoro-pentan-2-one, a boiling point of 147.2±35.0 °C and a density of 1.6±0.1 g/cm³ have been reported, which may serve as a rough estimate.[2]
Synthesis and Experimental Protocols
A key synthetic route to 1,1,1-Trifluoro-5-bromo-2-pentanone involves the bromination of its corresponding alcohol precursor, 1,1,1-trifluoro-5-hydroxy-2-pentanone.
Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone from 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Experimental Protocol:
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Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, an ice-salt bath for cooling, and an argon inlet to maintain an inert atmosphere.
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Initial Charge: The flask is charged with 125 mL of dry dimethylformamide (DMF) and 29 g (35.7 mmol) of 1,1,1-trifluoro-5-hydroxy-2-pentanone.
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Cooling: The reaction mixture is cooled to -5 °C using the ice-salt bath.
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Addition of Bromine: 11.5 g (71.6 mmol) of bromine is added dropwise to the cooled solution over a two-hour period.
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Reaction Progression: After the addition of bromine is complete, the mixture is allowed to stir overnight at ambient temperature.
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Work-up and Purification: The reaction mixture is then distilled through a 30 cm Vigreux column under reduced pressure (2.0 mm Hg). The fraction collected between 35-70 °C is partitioned between water and diethyl ether. The organic layer is subsequently washed three times with 100 mL of water, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure at room temperature. This procedure yields the desired product, which can be used in subsequent reactions without further purification.
Synthesis workflow for 1,1,1-Trifluoro-5-bromo-2-pentanone.
Reactivity and Chemical Behavior
The chemical reactivity of 1,1,1-Trifluoro-5-bromo-2-pentanone is dictated by its key functional groups: the trifluoromethyl group, the ketone, and the terminal bromine atom.
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Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reductions to form the corresponding alcohol, and reactions with Grignard reagents or other organometallics to form tertiary alcohols. The presence of the highly electronegative trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
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Bromine Atom: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at this position, making it a valuable synthon for constructing more complex molecules.
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α-Protons: The protons on the carbon adjacent to the carbonyl group (C3) exhibit some acidity and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles.
Key reactivity sites of 1,1,1-Trifluoro-5-bromo-2-pentanone.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 1,1,1-Trifluoro-5-bromo-2-pentanone is not available in the searched literature, its expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for 1,1,1-Trifluoro-5-bromo-2-pentanone
| Technique | Expected Features |
| ¹H NMR | - Triplet for the two protons on C5 (adjacent to Br).- Multiplet for the two protons on C4.- Triplet for the two protons on C3 (adjacent to the carbonyl group). |
| ¹³C NMR | - Signal for the carbon bearing the bromine (C5).- Signals for the two methylene carbons (C3 and C4).- Signal for the carbonyl carbon (C2), shifted downfield.- Quartet for the trifluoromethyl carbon (C1) due to C-F coupling. |
| ¹⁹F NMR | - A single signal (singlet or a complex multiplet depending on long-range coupling) for the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation patterns corresponding to the loss of Br, CF₃, and other fragments. |
| IR Spec. | - A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.- Strong absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations.- A C-Br stretching absorption, typically in the range of 500-600 cm⁻¹. |
Applications in Drug Development and Medicinal Chemistry
The structural features of 1,1,1-Trifluoro-5-bromo-2-pentanone make it a highly attractive building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
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Enzyme Inhibition: Trifluoromethyl ketones are a well-known class of potent inhibitors for various enzymes, including serine and cysteine proteases. The trifluoromethyl group can form a stable hemiacetal or hemiketal with active site residues, leading to effective inhibition. This makes the title compound a potential starting material for developing inhibitors for enzymes implicated in diseases such as inflammation, viral infections, and cancer.
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Bioavailability and Metabolic Stability: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability and bioavailability. The trifluoromethyl group can block sites of metabolism and alter the lipophilicity of a molecule, improving its pharmacokinetic profile.
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Versatile Synthetic Intermediate: The presence of a reactive bromine handle allows for the facile introduction of various pharmacophores through nucleophilic substitution. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.
Relationship between structure and applications in drug development.
Conclusion
1,1,1-Trifluoro-5-bromo-2-pentanone is a valuable, yet not extensively characterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis from a readily available precursor has been described, and its reactivity can be predicted from its constituent functional groups. The presence of the trifluoromethyl ketone moiety suggests its utility in the design of enzyme inhibitors, while the bromo functionality provides a convenient point for molecular elaboration. Further research to fully characterize its physical and spectroscopic properties would be highly beneficial for its broader application in research and development.
